Barium hydroxide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

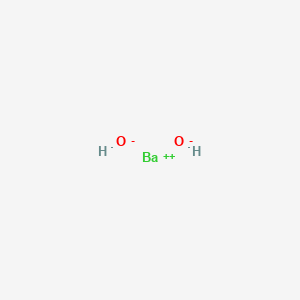

Barium dihydroxide is a barium hydroxide.

This compound is a hydroxide of barium. It is used in analytical chemistry for the titration of weak acids, as well as in organic chemistry as a strong base in the hydrolyzation and preparation of other compounds. Barium is a metallic alkaline earth metal with the symbol Ba, and atomic number 56. It never occurs in nature in its pure form due to its reactivity with air, but combines with other chemicals such as sulfur or carbon and oxygen to form barium compounds that may be found as minerals. (L214, 408, L206)

科学研究应用

Industrial Applications

1.1 Precursor for Barium Compounds

Barium hydroxide serves as a precursor for the synthesis of other barium compounds. It is essential in producing high-purity barium salts used in various applications, including electronics and ceramics .

1.2 Water Softening

this compound is employed in water treatment processes as a water softener. Its ability to precipitate sulfate ions makes it effective in reducing hardness in water supplies .

1.3 Production of Barium Grease

this compound octahydrate is a key ingredient in formulating barium grease, which is known for its high thermal stability and effectiveness as a lubricant in high-temperature applications .

Analytical Chemistry

2.1 Titration of Weak Acids

In analytical chemistry, this compound is used for titrating weak acids, particularly organic acids. Its clear aqueous solution ensures accuracy by eliminating carbonate interference, which can skew results when using other bases like sodium hydroxide .

2.2 Carbon Dioxide Absorbent

this compound acts as an absorbent for carbon dioxide in analytical laboratories, providing more reliable measurements than potassium hydroxide .

Organic Synthesis

3.1 Strong Base Catalyst

this compound is utilized as a catalyst in organic synthesis reactions, such as aldol condensations and Michael additions. Its strong basicity facilitates the formation of complex organic compounds, making it valuable in pharmaceutical and fine chemical industries .

3.2 Hydrolysis Reactions

It is involved in hydrolyzing esters and nitriles, demonstrating its versatility in synthetic pathways .

Phase Change Materials

This compound octahydrate exhibits high latent heat density, making it suitable for use as a phase change material (PCM). Research indicates that combining it with paraffin can enhance its thermal stability and reduce evaporation losses during heat cycles .

| Property | Value |

|---|---|

| Latent Heat Density | High (specific value varies) |

| Phase Change Temperature | 0-120 °C |

| Evaporation Loss Reduction | Significant with paraffin |

Biopharmaceutical Applications

This compound has been utilized in biopharmaceutical analysis for sample preparation processes, such as neutralizing hydrolysates during the analysis of biological compounds like taurine . This application highlights its role in enhancing analytical methods within the pharmaceutical industry.

Case Studies

6.1 Use in Stone Consolidation

A study evaluated the effectiveness of this compound as a consolidating agent for calcareous stones, demonstrating its chemical compatibility with calcium carbonate substrates. The results indicated successful consolidation without adverse effects on the stone's structural integrity over time .

6.2 Hydrolysis of Laminaria Digitata Hydrolysate

In another study, this compound was used to neutralize hydrolysates derived from Laminaria digitata for fermentation processes, showcasing its role in enhancing bioethanol production methodologies .

化学反应分析

Thermal Decomposition

Barium hydroxide decomposes upon heating to form barium oxide (BaO) and water:

Ba(OH)2Δ(800∘C)BaO+H2O

This reaction is critical in industrial processes for producing barium oxide, a precursor in glass and ceramic manufacturing .

Acid-Base Neutralization Reactions

This compound’s strongly alkaline aqueous solution reacts with acids to form corresponding barium salts:

| Acid | Reaction | Product Application |

|---|---|---|

| Sulfuric acid | Ba(OH)2+H2SO4→BaSO4↓+2H2O | Insoluble sulfate for radiography |

| Phosphoric acid | 3Ba(OH)2+2H3PO4→Ba3(PO4)2↓+6H2O | Phosphate coatings |

| Hydrochloric acid | Ba(OH)2+2HCl→BaCl2+2H2O | Chloride synthesis |

These reactions are utilized in titrations and industrial salt production .

Endothermic Reactions with Ammonium Salts

Mixing this compound octahydrate with ammonium salts produces dramatic temperature drops (up to 45°C) and ammonia gas:

Example Reactions:

-

With ammonium nitrate :

Ba(OH)2⋅8H2O+2NH4NO3→Ba(NO3)2+2NH3↑+10H2O

Temperature: -20°C observed in classroom demonstrations . -

With ammonium thiocyanate :

Ba(OH)2⋅8H2O+2NH4SCN→Ba(SCN)2+2NH3↑+10H2O

This reaction freezes the reaction vessel to surfaces, illustrating entropy-driven spontaneity .

Thermodynamic Data:

| Parameter | Value (Reaction with NH₄NO₃) |

|---|---|

| ΔH (enthalpy change) | +164 kJ/mol |

| ΔS (entropy change) | +630 J/(mol·K) |

| ΔG (Gibbs free energy) | -20 kJ/mol (25°C) |

Reactions with Acidic Gases

This compound absorbs carbon dioxide and hydrogen sulfide:

-

With CO₂ :

Ba(OH)2+CO2→BaCO3↓+H2O

Used to remove CO₂ in closed environments . -

With H₂S :

Ba(OH)2+H2S→BaS+2H2O

Produces barium sulfide for phosphor coatings .

Hydrolysis Reactions

-

Esters :

RCOOR’+Ba(OH)2→RCOO−Ba2++R’OH -

Nitriles :

RCN+Ba(OH)2→RCOO−Ba2++NH3↑

Aldol Condensation

Facilitates the formation of β-hydroxy ketones:

CH3CHOBa(OH)2CH3CH(OH)CH2CHO

Selective Alkylation of Calixarenes

Anhydrous Ba(OH)₂ enables monoalkylation of tert-butyl-calixarenes at 20–25°C with 20–30% excess base, achieving 95% yields for inherently chiral derivatives .

Reaction with Metal Salts

Double displacement reactions precipitate less soluble barium compounds:

Ba(OH)2+CuSO4→BaSO4↓+Cu(OH)2↓

This property is exploited in wastewater treatment .

属性

Key on ui mechanism of action |

After ingestion, barium hydroxide reacts with the HCl in the stomach to form water and the very soluble barium chloride; therefore the toxic effects of ingested barium hydroxide may be considered to be similar to those observed with barium chloride. Due to the neutralizing effect of the HCl in the stomach, no significant effects are expected from the alkalinity of Ba(OH)2. |

|---|---|

分子式 |

Ba(OH)2 BaH2O2 |

分子量 |

171.34 g/mol |

IUPAC 名称 |

barium(2+);dihydroxide |

InChI |

InChI=1S/Ba.2H2O/h;2*1H2/q+2;;/p-2 |

InChI 键 |

RQPZNWPYLFFXCP-UHFFFAOYSA-L |

规范 SMILES |

[OH-].[OH-].[Ba+2] |

颜色/形态 |

White powder |

密度 |

4.495 Heat of fusion: 265 kJ/kg; heat-storage density: 657 MJ/cu m /Barium hydroxide octahydrate/ |

熔点 |

408 °C |

物理描述 |

Dry Powder; Water or Solvent Wet Solid White solid; [HSDB] Fine white crystals; Soluble in water; [MSDSonline] |

溶解度 |

4.91 g/100 g water at 25 °C Insoluble in acetone Water solubility in wt %: 1.65%, 0 °C; 3.74%, 20 °C; 7.60%, 40 °C; 17.32%, 60 °C; 50.35%, 80 °C |

蒸汽压力 |

Vapor pressure: 0.48 kPa at 17.6 °C; 1.32 kPa at 32.1 °C; 2.36 kPa at 40.7 °C; 5.08 kPa at 50.7 °C; 8.01 kPa at 57.8 °C; 12.56 kPa at 64.8 °C /Barium hydroxide, octahydrate/ 0 mm Hg |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。